blood group B trisaccharide

Description

Fundamental Role as a Terminal Glycan Determinant

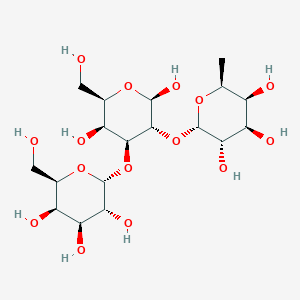

The blood group B trisaccharide is a branched oligosaccharide composed of three sugar units: a galactose, a fucose, and another galactose. smolecule.com Specifically, its structure is α-D-galactosyl-(1→3)-[α-L-fucosyl-(1→2)]-β-D-galactose. scbt.com This trisaccharide acts as an epitope, a specific part of an antigen that is recognized by the immune system. smolecule.com It is the terminal, or outermost, portion of the B antigen found on the surface of red blood cells and other cell types in individuals with blood type B. nih.govnih.gov

The synthesis of this crucial trisaccharide is a multi-step enzymatic process. creative-biolabs.com It begins with a precursor molecule known as the H antigen. creative-biolabs.comyoutube.com The B allele of the ABO gene encodes for a specific glycosyltransferase enzyme, a galactosyltransferase. nih.govyoutube.com This enzyme catalyzes the transfer of a galactose sugar molecule from a donor substrate (UDP-galactose) to the H antigen, forming the B antigen with its characteristic terminal trisaccharide. youtube.comglycopedia.eu This enzymatic reaction requires manganese ions (Mn2+) as a cofactor. glycopedia.eu

Significance within the Human ABO Blood Group System

The ABO blood group system, discovered by Karl Landsteiner, is of paramount importance in blood transfusion and organ transplantation. nih.gov The presence or absence of the A and B antigens on red blood cells determines an individual's blood type. nih.gov Individuals with blood group B have the B antigen, characterized by the this compound, on their red blood cells and will have anti-A antibodies in their plasma. nih.govmeta-biol.net

The immune system develops antibodies against the ABO antigens that are not present on its own cells. nih.govmeta-biol.net This means that a person with blood type A will have anti-B antibodies, and a person with blood type B will have anti-A antibodies. meta-biol.net This is why blood type compatibility is critical in transfusions. If a person with blood type A receives blood from a donor with blood type B, the recipient's anti-B antibodies will recognize the foreign B antigen (specifically the terminal trisaccharide) and trigger a potentially fatal immune response, leading to the destruction of the transfused red blood cells. creative-biolabs.com

Overview of Research Domains Pertaining to this compound

The unique structure and biological importance of the this compound have made it a subject of intense research across various scientific disciplines.

Lectin Binding and Carbohydrate-Protein Interactions: Researchers have extensively studied the binding of various lectins—proteins that bind specifically to carbohydrates—to the this compound. For instance, a lectin from the mushroom Marasmius oreades has been shown to bind specifically to the blood group B oligosaccharide. nih.govumich.edu Such studies help to elucidate the key structural elements of the trisaccharide that are essential for recognition by proteins. nih.gov This knowledge is valuable for developing tools for blood typing and for understanding the molecular basis of cell-cell recognition.

Infectious Diseases: The this compound can also act as a receptor for pathogens. For example, certain strains of norovirus, a common cause of gastroenteritis, recognize and bind to the B trisaccharide on the surface of host cells, which is a crucial step in initiating an infection. nih.gov Understanding this interaction is vital for developing antiviral therapies and vaccines. smolecule.com

Chemical Synthesis: The chemical synthesis of the this compound and its derivatives is an active area of research. researchgate.net These synthetic molecules are invaluable tools for studying the trisaccharide's biological functions, developing diagnostic reagents, and exploring its potential as a therapeutic target. mdpi.comnih.gov

Properties

Molecular Formula |

C18H32O15 |

|---|---|

Molecular Weight |

488.4 g/mol |

IUPAC Name |

(2S,3S,4R,5S,6S)-2-[(2R,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C18H32O15/c1-4-7(21)10(24)12(26)17(29-4)33-15-14(9(23)6(3-20)30-16(15)28)32-18-13(27)11(25)8(22)5(2-19)31-18/h4-28H,2-3H2,1H3/t4-,5+,6+,7+,8-,9-,10+,11-,12-,13+,14-,15+,16+,17-,18+/m0/s1 |

InChI Key |

XNBZPOHDTUWNMW-VAVSLJLZSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Molecular Architecture and Conformational Dynamics of Blood Group B Trisaccharide

Structural Elucidation and Glycosidic Linkages

The precise arrangement of monosaccharide units and the linkages that connect them define the unique architecture of the blood group B trisaccharide.

The this compound is a branched oligosaccharide with the molecular formula C18H32O15. smolecule.comnih.gov It is composed of three monosaccharide units: two molecules of D-galactose (Gal) and one molecule of L-fucose (Fuc). smolecule.com The structure is characterized by a central galactose residue to which the other two sugars are attached at different positions, creating a branched structure that is crucial for its specific recognition by antibodies and enzymes. smolecule.comresearchgate.net

The defining feature of the this compound is the specific connectivity of its constituent monosaccharides, known as glycosidic linkages. The full chemical designation for this structure is α-L-fucopyranosyl-(1→2)-[α-D-galactopyranosyl-(1→3)]-β-D-galactopyranose. nih.govnih.gov This nomenclature describes the following linkages:

An α-L-fucopyranose (Fucp) unit is linked from its anomeric carbon (C1) to the hydroxyl group at the C2 position of the central β-D-galactopyranose (Galp) residue. This is termed an α-(1→2) glycosidic bond. nih.govkhanacademy.org

An α-D-galactopyranose (Galp) unit is linked from its anomeric carbon (C1) to the hydroxyl group at the C3 position of the same central β-D-galactopyranose residue. This is an α-(1→3) glycosidic bond. nih.govkhanacademy.org

The central galactose residue is itself linked via its anomeric carbon to an aglycone, designated as 'OR'. In biological systems, 'R' is typically a lipid or a protein, forming a glycolipid or glycoprotein (B1211001) on the surface of cells like erythrocytes. For in vitro studies, 'R' is often a simple methyl group (-OCH3) or other spacered aglycons to facilitate analysis. researchgate.netnih.gov The configuration of the glycosidic bonds is critical; they are formed when the anomeric carbon of one cyclic monosaccharide reacts with a hydroxyl group of a second monosaccharide. libretexts.org

Solution-State Conformational Analysis

While the chemical structure defines the connectivity, the molecule's function is dictated by its three-dimensional shape and flexibility in a biological environment. The conformational preferences of the this compound in solution have been extensively investigated using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.

Residual dipolar couplings (RDCs) provide long-range orientational information about the structure of molecules in solution. wikipedia.orgduke.edu To measure RDCs, the molecules of interest are dissolved in a medium that allows for partial alignment in a strong magnetic field, such as a dilute liquid crystal solution. wikipedia.orgnih.gov This partial alignment prevents the complete averaging of anisotropic dipolar couplings, which are dependent on the orientation of internuclear vectors relative to the magnetic field. wikipedia.org

A key study on the this compound utilized one-bond 13C-1H RDC measurements in a partially oriented liquid crystal solution. nih.gov The experimental RDC data was compared against theoretical values calculated from thousands of computer-generated structures. The analysis revealed that the blood group B epitope adopts a single, unique conformation in solution. nih.gov This finding contrasts with some theoretical models that had suggested the existence of multiple conformers. The excellent agreement between the experimental data and a single structural model underscores the power of RDCs in refining oligosaccharide solution structures. nih.gov

Table 1: Key Findings from RDC Analysis of this compound

| Parameter | Finding | Significance |

|---|---|---|

| Conformational State | A single, unique conformation is predominant in solution. nih.gov | Challenges theoretical models that proposed multiple conformers, suggesting a more rigid structure. |

| Analytical Method | Comparison of experimental one-bond C-H RDCs with theoretical values from Monte-Carlo generated structures. nih.gov | Provides long-range structural restraints, offering a more global view of the molecular shape than other NMR methods. |

| Alignment Medium | Partially oriented liquid crystal solutions. nih.gov | Induces a slight alignment of the trisaccharide, making the measurement of RDCs possible in a solution state. |

Two-dimensional (2D) NMR experiments are fundamental to the structural analysis of complex carbohydrates. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to assign the proton (¹H) and carbon (¹³C) chemical shifts for each monosaccharide residue. mdpi.com

Once assignments are made, the Nuclear Overhauser Effect (NOE) provides crucial information about spatial proximity between protons. nih.gov The NOE is the transfer of nuclear spin polarization from one nucleus to another through space, and its magnitude is inversely proportional to the sixth power of the distance between the nuclei. By measuring inter-residue NOEs, short proton-proton distances (typically < 5 Å) across glycosidic linkages can be determined. nih.govnih.gov

For the this compound, NOE-derived distance restraints have been used to define the torsional angles (Φ/Ψ) of the glycosidic linkages. nih.gov Studies combining 2D NMR techniques with molecular mechanics calculations have shown that the trisaccharide adopts a restricted conformation in solution. nih.gov The experimentally determined interproton distances and torsion angles show excellent agreement with data obtained from the crystal structure of the molecule, indicating that the preferred conformation is similar in both the solution and solid states. nih.gov

Table 2: Representative Inter-residue NOE-Derived Distances for this compound Methyl Glycoside

| Proton Pair (Residue A → Residue B) | Experimental Distance (Å) | Torsional Angles Defined |

|---|---|---|

| H-1' (Fuc) → H-2 (Gal) | ~2.5 | Φ (Fuc α1→2 Gal) |

| H-1'' (Gal) → H-3 (Gal) | ~2.6 | Φ (Gal α1→3 Gal) |

| H-5' (Fuc) → H-1 (Gal) | ~3.1 | Ψ (Fuc α1→2 Gal) |

| H-2'' (Gal) → H-4 (Gal) | ~2.9 | Ψ (Gal α1→3 Gal) |

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Torsional Angle Determinations

The conformation of the this compound is largely defined by the torsional angles around its glycosidic linkages. These angles, denoted as phi (φ) and psi (ψ), dictate the relative orientation of the monosaccharide units. Experimental determination of these angles is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy, specifically by measuring three-bond heteronuclear coupling constants (³JCH). These coupling constants are then used to calculate the φH and ψH torsion angles. nih.gov

Studies have shown a strong agreement between the torsion angles determined from NMR data in aqueous solution and those observed in the crystal structure of the trisaccharide. nih.gov This suggests that the molecule adopts a relatively restricted conformation in solution.

| Linkage | Torsion Angle | Value (°) | Method |

| α-L-Fucp-(1→2)-β-D-Galp | φ | ~50 | HSEA Calculations |

| α-L-Fucp-(1→2)-β-D-Galp | ψ | ~0 | HSEA Calculations |

| α-D-Galp-(1→3)-β-D-Galp | φ | ~55 | HSEA Calculations |

| α-D-Galp-(1→3)-β-D-Galp | ψ | ~-5 | HSEA Calculations |

| (HSEA: Hard Sphere Exo-Anomeric) |

Conformational Preferences and Flexibility in Aqueous Solutions

In aqueous solutions, the this compound exhibits a well-defined and relatively rigid conformation. nih.gov NMR studies, including the analysis of residual dipolar couplings (RDCs), have been instrumental in elucidating its solution-state structure. nih.gov The use of RDCs provides long-range structural information, complementing the short-range data from traditional NOE (Nuclear Overhauser Effect) experiments.

The analysis of one-bond C-H residual dipolar couplings in partially oriented liquid crystal solutions has pointed towards a single, unique conformation for the blood group B epitope in solution. nih.gov This finding contrasts with some theoretical models that had suggested the possibility of multiple conformers coexisting in solution. nih.gov The prevailing conformation is stabilized by a network of intramolecular hydrogen bonds and the exo-anomeric effect, which favors a particular orientation of the glycosidic bonds. cdnsciencepub.com

Crystal-State Conformational Analysis

X-ray crystallography provides a high-resolution snapshot of the trisaccharide's conformation in the solid state. This has been achieved for the unbound trisaccharide and for the trisaccharide bound to various proteins.

X-ray Crystallography of Unbound this compound

The crystal structure of the methyl glycoside of the this compound (α-L-Fucp-(1→2)-[α-D-Galp-(1→3)]-β-D-Galp-OCH₃) has been successfully determined. nih.gov This analysis confirmed that all three monosaccharide rings adopt the stable chair conformation. nih.gov The crystallographic data provided precise atomic coordinates and bond angles, serving as a crucial reference for comparison with solution-state studies and computational models. nih.govresearchgate.net

Conformational States within Protein-Bound Complexes

The conformation of the this compound when bound to proteins, such as antibodies and glycosyltransferases, is of significant biological interest. X-ray crystallography of these complexes reveals the specific interactions that govern molecular recognition.

For instance, the crystal structure of the this compound in complex with the P domain of a norovirus capsid showed that the trisaccharide binds at the outermost end of the domain. nih.govnih.gov The binding is characterized by an extensive network of hydrogen bonds, with the fucose residue playing a pivotal role in the interaction. nih.govnih.gov Similarly, high-resolution crystal structures of the human blood group B glycosyltransferase (GTB) in complex with the B trisaccharide have provided insights into the catalytic mechanism and product release. researchgate.net In these protein-bound states, the trisaccharide generally maintains its chair conformations for all three rings. nih.gov

Comparative Analysis of Solution and Crystal Conformations

A remarkable consistency has been observed between the conformation of the this compound in aqueous solution and in the crystalline state, both when unbound and when complexed with proteins. nih.gov The torsional angles and inter-proton distances derived from NMR experiments in solution show excellent agreement with the values obtained from X-ray crystallography. nih.gov This indicates that the trisaccharide's conformation is not significantly altered by the crystal packing forces or by binding to the proteins studied so far. The inherent rigidity of the molecule, dictated by its chemical structure, appears to be the dominant factor in determining its three-dimensional shape.

Computational Modeling of this compound Conformation

Computational methods, such as molecular mechanics and molecular dynamics simulations, have been employed to model the conformational landscape of the this compound. Early models using Hard Sphere Exo-Anomeric (HSEA) force fields successfully predicted a restricted conformation that was later confirmed by experimental data. nih.gov

More advanced computational approaches, including Monte Carlo simulations, have been used to generate thousands of potential structures. nih.gov By calculating theoretical NMR parameters, such as residual dipolar couplings, for these structures and comparing them to experimental data, researchers can identify the most probable conformation in solution. nih.gov These computational studies have largely supported the existence of a single, dominant conformation for the this compound, consistent with the experimental findings. nih.govcdnsciencepub.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have proven to be a powerful tool for investigating the dynamic nature of the this compound in various environments. These simulations model the movement of atoms over time, providing insights into the flexibility and conformational landscape of the molecule.

Early MD simulations, often performed without the explicit inclusion of solvent molecules, provided initial models of the trisaccharide's motion. nih.gov These studies often began by determining the lowest energy conformations of the constituent disaccharide fragments through conformational energy mapping. nih.gov These fragments were then used to construct the full trisaccharide for further energy minimization and subsequent dynamics simulations. nih.gov Such simulations, even over short trajectories of 300 picoseconds, indicated that the oligosaccharide is dynamically stable, without significant transitions between different minimum energy conformations. nih.gov The fluctuations observed in the glycosidic dihedral angles were typically within a range of ±15 degrees, suggesting a relatively rigid structure. nih.gov

More recent and sophisticated MD simulations have incorporated explicit solvent molecules, providing a more realistic representation of the biological environment. These studies have largely corroborated the findings of earlier in-vacuo simulations, confirming that the this compound maintains a relatively well-defined and rigid conformation in solution. nih.gov The agreement between simulation results and experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy has been excellent, further validating the computational models. nih.gov For instance, simulations of a related blood group H trisaccharide in both vacuum and aqueous solution have shown that the fluctuations of the phi (φ) and psi (ψ) dihedral angles, which define the glycosidic linkage conformation, are approximately 10 degrees for a given conformational state. nih.gov

Monte-Carlo Conformational Sampling

Monte-Carlo (MC) conformational sampling is another computational methodology that has been instrumental in exploring the conformational space of the this compound. This method involves generating a large number of random conformations and then using an energy function to assess their relative stabilities.

Studies employing MC methods have been used to analyze the conformations of the this compound. nih.gov In one approach, thousands of potential structures are generated using a Monte-Carlo algorithm. nih.gov The theoretical properties of these structures, such as residual dipolar couplings (RDCs) which can be measured by NMR, are then calculated and compared to experimental data. nih.gov This comparison allows for the identification of the most probable conformation or ensemble of conformations in solution.

Application of Forcefield Methodologies

The accuracy of both MD simulations and MC sampling is heavily dependent on the quality of the underlying forcefield, which is a set of parameters describing the potential energy of the system. For carbohydrates like the this compound, specialized forcefields are necessary to accurately model their complex stereochemistry and electronic properties. nih.gov

The development of these forcefields involves parameterization against high-level quantum mechanical calculations and experimental data. nih.gov For instance, the potential energy surface developed by Rasmussen and co-workers was used with the CHARMM molecular mechanics code to study the motions of Lewis blood group oligosaccharides, which share structural similarities with the blood group B determinant. nih.gov Similarly, the crystal structure of the this compound has been used as a template to build molecular models for computational studies, with atom types and charges defined according to specific carbohydrate parameters. researchgate.net These forcefields are crucial for accurately representing the non-bonded interactions, such as van der Waals forces and electrostatic interactions, that govern the conformational preferences of the trisaccharide.

The combination of these computational approaches has provided a detailed picture of the this compound's molecular architecture, revealing it to be a surprisingly rigid molecule with a well-defined three-dimensional structure. This structural rigidity is a key factor in its specific recognition by antibodies and other proteins.

Table 1: Key Glycosidic Linkage Torsion Angles in this compound Analogs

| Linkage | Dihedral Angle | Typical Range (degrees) |

| α-L-Fuc-(1→2)-β-D-Gal | φ | -100 to -140 |

| ψ | 100 to 150 | |

| α-D-Gal-(1→3)-β-D-Gal | φ | -48 to -70 |

| ψ | Not specified in sources |

Data derived from studies on related blood group oligosaccharides. nih.govcdnsciencepub.com

Enzymatic Biosynthesis and Genetic Determinants of Blood Group B Trisaccharide

Human ABO(H) Glycosyltransferase B (GTB)

The enzyme responsible for the synthesis of the B antigen is the human ABO(H) Glycosyltransferase B (GTB), also known as α-(1→3)-galactosyltransferase. nih.govdrugbank.com This enzyme catalyzes the transfer of a galactose moiety from a donor molecule to an acceptor molecule, forming the terminal structure of the B antigen. nih.govnih.gov GTB is a member of the glycosyltransferase family 6 (GT6) and possesses a GT-A fold, a common structural motif among these enzymes. nih.govglycopedia.eu The enzyme is a type II membrane protein located in the Golgi apparatus. glycopedia.eu

Genetic Basis of GTB Activity and ABO Gene Locus

The ability to produce the GTB enzyme is determined by the ABO gene locus, which is located on chromosome 9 at position 9q34.2. wikipedia.orgresearchgate.net This gene contains seven exons. wikipedia.orgnih.gov The ABO locus is characterized by three primary alleles: A, B, and O. proteopedia.orgwikipedia.org

The B allele encodes the functional α-1,3-galactosyltransferase (GTB). wikipedia.orgwikipedia.org Individuals with at least one B allele (genotypes BB or BO) will express the GTB enzyme and thus present the B antigen.

The A allele codes for a related enzyme, α-1,3-N-acetylgalactosaminyltransferase (GTA). wikipedia.org

The O allele typically contains a single nucleotide deletion (guanine at position 261) near the N-terminus of the gene. proteopedia.orgwikipedia.org This deletion causes a frameshift mutation, leading to a premature stop codon and the production of a truncated, non-functional protein. proteopedia.org Consequently, individuals with the OO genotype cannot synthesize A or B antigens, and their red blood cells display the precursor H antigen. nih.govproteopedia.org

The ABO gene exhibits considerable polymorphism, with numerous variations within its exons and introns leading to different subgroup phenotypes. researchgate.netnih.gov

| Gene/Locus | Location | Function | Alleles |

| ABO Gene | Chromosome 9 (9q34.2) | Encodes the glycosyltransferases that determine the ABO blood group. wikipedia.orgresearchgate.net | A, B, O proteopedia.orgwikipedia.org |

Amino Acid Determinants of GTB Specificity

The GTB enzyme and its counterpart, GTA, are highly homologous, consisting of 354 residues and differing by only four amino acids. proteopedia.org These differences are responsible for their distinct donor substrate specificities. nih.govnih.gov The alteration of these four key residues can convert the enzyme's specificity from preferring the A-antigen donor to the B-antigen donor. glycopedia.eunih.gov

Crystal structure analyses have revealed that of these four residues, only two make direct contact with the donor substrate, and the specificity is largely dictated by a single amino acid change. drugbank.comnih.gov In GTB, the active site is smaller and more conformationally restricted, which serves to position UDP-Gal correctly while excluding the larger UDP-GalNAc used by GTA. proteopedia.org

| Amino Acid Position | GTA Residue | GTB Residue | Consequence of Substitution |

| 176 | Arginine | Glycine | Contributes to altering donor specificity. glycopedia.eunih.gov |

| 235 | Glycine | Serine | Contributes to altering donor specificity. glycopedia.eunih.gov |

| 266 | Leucine | Methionine | A key determinant, directly contacts the donor substrate to confer specificity for UDP-Gal. drugbank.comnih.gov |

| 268 | Glycine | Alanine | A key determinant, directly contacts the donor substrate to confer specificity for UDP-Gal. drugbank.comnih.gov |

Donor Substrate Specificity: UDP-Galactose (UDP-Gal)

The specific sugar donor molecule for the GTB-catalyzed reaction is Uridine Diphosphate-Galactose (UDP-Gal). nih.govnih.gov In this reaction, GTB facilitates the transfer of the galactose unit from UDP-Gal to the H antigen. nih.gov The enzyme exhibits high specificity for UDP-Gal; while it can utilize UDP-glucose, the rate of transfer is significantly lower, at about 0.01% of that for UDP-Gal. nih.gov For the enzyme to properly recognize and bind the UDP-sugar, a divalent metal cation, typically Manganese (Mn²⁺), is required as a cofactor. nih.govoup.com Nuclear magnetic resonance (NMR) studies have shown that UDP-Gal binds to GTB in a specific folded conformation. nih.gov

Acceptor Substrate Recognition: H Antigen (α-L-Fucp-(1→2)-β-D-Galp-OR)

The acceptor substrate for GTB is the H antigen, a carbohydrate structure present on the surface of red blood cells and various epithelial cells. nih.govnih.gov The minimal structure required for recognition by GTB is the H antigen disaccharide, chemically defined as α-L-Fucp-(1→2)-β-D-Galp-OR, where 'R' represents the rest of the glycolipid or glycoprotein (B1211001) chain. oup.com Both GTA and GTB show similar binding affinities for the H antigen acceptor. oup.com Interestingly, the binding of the H antigen to the enzyme enhances the affinity of GTB for its donor substrate, UDP-Gal, suggesting a synergistic binding mechanism. oup.com

| Substrate Type | Chemical Name | Role in Reaction |

| Donor | Uridine Diphosphate-Galactose (UDP-Gal) | Provides the galactose unit for transfer. nih.govnih.gov |

| Acceptor | H Antigen (α-L-Fucp-(1→2)-β-D-Galp-OR) | The molecule to which galactose is attached. nih.govoup.com |

Enzymatic Mechanism of Glycosyl Transfer

Glycosyltransferases catalyze the formation of glycosidic bonds, which can proceed with either inversion or retention of the stereochemistry at the anomeric carbon of the sugar being transferred. wikipedia.orgnih.gov GTB is classified as a "retaining" glycosyltransferase, meaning the stereochemistry of the anomeric bond is the same in the product as it was in the donor substrate. oup.comnih.gov

The precise mechanism for retaining glycosyltransferases is a subject of ongoing research. biotech-spain.com Two primary mechanisms have been proposed:

Double-Displacement Mechanism : This model suggests a two-step process involving the formation of a covalent glycosyl-enzyme intermediate. nih.govbiotech-spain.com

SNi-like "Internal Return" Mechanism : This alternative proposes a front-face attack where the acceptor nucleophile attacks the anomeric carbon from the same side as the departing leaving group. nih.gov

Stereochemistry of Glycosidic Bond Formation

The reaction catalyzed by GTB results in the formation of a new α-(1→3) glycosidic bond. glycopedia.euwikipedia.org Since the galactose in the UDP-Gal donor has an α-configuration at its anomeric carbon, and the newly formed link is also an α-bond, the reaction proceeds with retention of stereochemistry (α→α). wikipedia.orgnih.gov This stereochemical outcome is a defining feature of the enzyme's catalytic action. The formation of this specific bond completes the synthesis of the blood group B trisaccharide: Galα(1→3)[Fucα(1→2)]Galβ-OR. nih.gov The stereoselectivity is crucial for the correct assembly of the B antigen and its recognition by the immune system. drugbank.com

Substrate Binding and Catalytic Cycle of GTB

The biosynthesis of the B antigen is catalyzed by the B galactosyltransferase (GTB), an enzyme encoded by the ABO gene. britannica.com The catalytic cycle of GTB involves the sequential binding of two substrates: a donor and an acceptor.

The donor substrate is UDP-galactose (UDP-Gal), which provides the galactose unit to be added. nih.govnih.gov The acceptor substrate is the H antigen, a fucose-containing oligosaccharide present on the surface of red blood cells and other tissues. glycopedia.eunih.gov The GTB enzyme facilitates the transfer of the galactose moiety from UDP-Gal to the terminal galactose of the H antigen, forming an α-1,3 glycosidic bond. glycopedia.eunih.gov This reaction requires the presence of manganese ions (Mn²⁺) as a cofactor. glycopedia.eu

The kinetic mechanism of many glycosyltransferases, including GTB, follows a sequential Bi-Bi model. nih.gov In this model, the donor substrate (UDP-Gal) binds to the enzyme first, followed by the acceptor substrate (H antigen). After the transfer of the galactose unit, the glycosylated product (B trisaccharide) is released, followed by the release of the UDP byproduct. nih.gov

Conformational Transitions of GTB During Catalysis

The catalytic efficiency of GTB is intrinsically linked to its ability to undergo significant conformational changes during the catalytic cycle. These structural transitions are crucial for substrate binding, catalysis, and product release. nih.govnih.gov

Enzymes, including GTB, exist in a dynamic equilibrium of different conformational sub-states. nih.gov These are often categorized as "open," "semi-closed," and "closed" states. nih.govresearchgate.net

Open State: In the absence of a substrate, the enzyme typically adopts an "open" conformation. This state is characterized by a more accessible active site. nih.govresearchgate.net

Semi-Closed State: Upon substrate binding, the enzyme can transition to a "semi-closed" state. researchgate.net This intermediate conformation facilitates the proper positioning of the substrates for catalysis.

Closed State: The "closed" conformation is the catalytically active state. researchgate.net This state is stabilized by the binding of the substrate and involves significant structural rearrangements that bring key catalytic residues into close proximity with the substrates, creating an optimal environment for the chemical reaction. nih.govbiorxiv.org

These conformational shifts are often driven by the binding energy of the substrate itself, a concept known as the "induced fit" model. researchgate.netharvard.edu

The conformational transitions in GTB can be influenced by allosteric regulation, where the binding of a molecule at a site other than the active site (an allosteric site) modulates the enzyme's activity. libretexts.orgnumberanalytics.com Allosteric effectors can either activate or inhibit the enzyme by stabilizing the "closed" (active) or "open" (inactive) conformation, respectively. libretexts.orgkhanacademy.org

Microbial Biosynthetic Pathways of Blood Group B Antigen

Interestingly, the blood group B antigen is not exclusive to humans. Certain bacteria have been found to express carbohydrate structures that are identical or highly similar to the human blood group B antigen on their cell surfaces. nih.govumbc.edu This phenomenon has implications for the human immune system, as exposure to these bacteria may stimulate the production of anti-B antibodies. umbc.eduashpublications.org

One of the most well-studied examples is the bacterium Escherichia coli O86. nih.govumbc.edu This strain possesses an O-antigen that is structurally very similar to the human blood group B antigen. nih.govnih.gov Researchers have identified and characterized the glycosyltransferases responsible for the synthesis of this B-like antigen in E. coli O86. nih.govumbc.edu

The O-antigen gene cluster in E. coli O86 contains genes that encode for several glycosyltransferases. nih.govnih.gov One of these enzymes, a galactosyltransferase, has been shown to be functionally analogous to human GTB. nih.govumbc.edu This bacterial enzyme utilizes the same donor (UDP-Gal) and a similar acceptor substrate to synthesize the B-like antigen. nih.govfrontiersin.org The biosynthetic pathway in E. coli O86 is remarkably similar to that in humans, making it a valuable model system for studying the structure-function relationships of blood group glycosyltransferases. nih.gov The production of glycoproteins with the blood group B epitope in E. coli has been explored for applications such as the removal of anti-B antibodies from plasma for ABO-incompatible organ transplantation. nih.gov

Comparative Analysis of Bacterial and Human Biosynthetic Routes

While the human biosynthetic pathway for the this compound is well-established, certain bacteria are also known to produce B-like antigens. This phenomenon, known as molecular mimicry, can have implications for host-pathogen interactions. nih.gov

In humans, the synthesis of the this compound is a precise, genetically controlled process occurring within the Golgi apparatus, as detailed previously. The key enzyme is the human B-transferase (GTB), which is encoded by the B allele of the ABO gene. youtube.comwikipedia.orgglycopedia.eu This enzyme specifically transfers D-galactose to the H antigen precursor.

Some bacteria, such as certain strains of Escherichia coli, have been found to express B-like antigens on their cell surfaces. researchgate.net The bacterial biosynthetic pathways, however, can differ from the human route. While the final antigenic structure may be similar, the enzymes and the genetic regulation behind their production are distinct.

For instance, bacterial glycosyltransferases that synthesize B-like antigens may have different protein structures and substrate specificities compared to human GTB. Research has shown that some bacterial enzymes can be harnessed to convert red blood cells from group A or B to the universal donor group O by cleaving the terminal sugars of the A or B antigens. technologynetworks.com This suggests that while the end product may be similar, the enzymatic machinery can be quite different. A 2024 study highlighted the discovery of structurally unique enzymes from gut bacteria capable of converting both A and B antigens to O, including newly discovered extended antigen versions. technologynetworks.com

The genetic determinants also differ significantly. In humans, the ABO gene is the sole locus for producing the A and B transferases. nih.gov In bacteria, the genes encoding the necessary glycosyltransferases are part of their own genome and are not homologous to the human ABO gene.

Table 2: Comparison of Human and Bacterial Biosynthesis of B-like Antigens

| Feature | Human Biosynthesis | Bacterial Biosynthesis (Examples) |

| Enzyme | α-1,3-galactosyltransferase (GTB) youtube.comwikipedia.org | Various bacterial glycosyltransferases technologynetworks.com |

| Genetic Determinant | ABO gene (B allele) on chromosome 9 youtube.comnih.gov | Specific bacterial genes researchgate.net |

| Cellular Location | Golgi apparatus glycopedia.euglycopedia.eu | Bacterial cell cytoplasm and membrane |

| Precursor | H antigen on human cells nih.govresearchgate.net | Bacterial surface oligosaccharides |

| Regulation | Regulated by human gene expression | Regulated by bacterial gene expression |

Biosynthesis of this compound in Animal Models

The study of blood group antigen biosynthesis is not limited to humans. Several animal species also express ABO-like antigens, making them valuable models for research. The Rhesus monkey (Macaca mulatta), in particular, has been a subject of study for understanding the biosynthesis of the this compound.

Research has shown that Rhesus monkeys that are serologically typed as "B" excrete low-molecular-weight carbohydrate material in their urine that is closely related to what is found in the urine of human individuals with blood group B. nih.gov In a notable study, feeding galactose to a B-positive Rhesus monkey led to the excretion of a trisaccharide that was identified as being identical to the this compound isolated from the urine of humans with blood group B under the same conditions. nih.gov

To pinpoint the site of this biosynthesis, experiments involving the administration of radiolabeled [14C]galactose were conducted. When administered both orally and directly into an intestinal vein, the results demonstrated that the intestine is a primary site for the biosynthesis of the blood group B-specific trisaccharide in these animals. nih.gov

These findings in animal models, particularly the Rhesus monkey, provide a valuable comparative viewpoint. They suggest a conserved biosynthetic pathway for the this compound among primates, highlighting the intestine as a significant location for its synthesis. While the fundamental enzymatic step of adding galactose to an H-like precursor is likely conserved, further research is needed to fully delineate the similarities and differences in the genetic regulation and tissue-specific expression of the B-transferase enzyme between humans and these animal models.

Molecular Recognition of Blood Group B Trisaccharide by Biological Ligands

General Principles of Glycan-Protein Interaction

The binding of glycans, such as the blood group B trisaccharide, to proteins is a highly specific process driven by a combination of non-covalent forces. wikipedia.org These interactions are typically characterized by relatively low affinity for a single binding event, but high avidity is achieved through multivalency, where multiple binding sites on both the protein and the cell surface engage simultaneously. mdpi.comnih.gov This allows for interactions that are both highly specific and readily reversible. mdpi.com

Hydrogen bonds are paramount in the selective recognition of carbohydrates. rsc.org The numerous hydroxyl (-OH) groups on the sugar rings of the this compound act as both hydrogen bond donors and acceptors. These groups form a complex and extensive network of hydrogen bonds with the amino acid side chains (such as aspartate, glutamate, asparagine, and glutamine) and the peptide backbone of the protein's carbohydrate recognition domain (CRD). nih.gov This network is highly specific to the spatial arrangement of the hydroxyl groups on the glycan. Water molecules often play a crucial role, acting as bridges to facilitate hydrogen bonds between the glycan and the protein that would not be possible otherwise. nih.govnih.gov The precise geometry and stereochemistry of these hydrogen bonds are key to distinguishing between different glycan structures. rsc.org

In many lectins, metal ions are essential for binding activity. Calcium (Ca2+) is a frequently observed ion in C-type (calcium-dependent) lectins. The metal ion does not typically bind directly to the glycan ligand. Instead, it plays a crucial structural role by coordinating with amino acid residues in the binding site, organizing their positions to create the optimal geometry for glycan recognition. numberanalytics.com The binding of Ca2+ can induce conformational changes in the protein, stabilizing the loop structures that form the carbohydrate-binding pocket. nih.govnih.gov This pre-organization of the binding site reduces the entropic penalty of binding and is therefore critical for the interaction with ligands like the this compound.

Lectin Interactions and Binding Specificity

Lectins are a class of proteins that bind specifically to carbohydrates and are central to the recognition of blood group antigens. youtube.com The specificity of a lectin for a particular glycan, such as the this compound, is determined by the precise architecture of its binding site.

The lectin from the fairy ring mushroom, Marasmius oreades agglutinin (MOA), is a well-characterized protein that exhibits high specificity for the blood group B antigen. researchgate.netnih.gov Structural and binding studies have shown that MOA has a strong affinity for the branched this compound (Galα(1,3)[Fucα(1,2)]Gal). nih.govnih.gov The protein exists as a dimer, and its N-terminal domain contains the carbohydrate-binding sites. nih.gov

The molecular basis for the specificity of MOA for the this compound has been elucidated through X-ray crystallography. nih.gov The crystal structure of MOA in complex with the B trisaccharide reveals the precise interactions that define its selectivity. The epitope, or the part of the glycan that the lectin recognizes, involves key residues of the terminal, non-reducing α-linked galactose (Gal) and the α-linked fucose (Fuc).

The binding specificity is achieved through a network of direct and water-mediated hydrogen bonds. nih.gov A critical interaction for distinguishing the B antigen from the A antigen is the hydrogen bonding with the equatorial O2 hydroxyl group of the terminal galactose. In the blood group A antigen, this position is occupied by a bulkier N-acetylgalactosamine (GalNAc) residue, which would result in a steric clash with the protein's binding site, thus preventing a favorable interaction. nih.gov This steric hindrance is a key factor in the lectin's specificity. The fucose residue, also part of the epitope, is likewise involved in multiple hydrogen bonds that stabilize the complex.

The detailed interactions between the this compound and the binding site of Marasmius oreades Agglutinin (MOA) are summarized below.

| Interacting Residue in MOA | Atom in B Trisaccharide | Type of Interaction |

| Asp87 | O3 and O4 of Fucose | Hydrogen Bond |

| Gly106 | O2 of terminal Galactose | Hydrogen Bond |

| Asn108 | O2 of Fucose | Water-mediated Hydrogen Bond |

| Tyr110 | O5 of terminal Galactose | Hydrogen Bond |

| Asp112 | O3 and O4 of Fucose | Water-mediated Hydrogen Bond |

This table presents a simplified summary of key interactions based on structural data. The complete binding is stabilized by a more extensive network of contacts.

Galectin Family Binding Profiles (e.g., Galectin-9)

Galectins are a family of β-galactoside-binding lectins characterized by their conserved carbohydrate recognition domains (CRDs). Galectin-9 (Gal-9), a tandem-repeat type galectin with two distinct CRDs, has been shown to recognize and bind to ABO(H) blood group antigens. sigmaaldrich.comnih.govresearchgate.net

Research demonstrates that Gal-9 has a strong binding preference for blood group antigens. sigmaaldrich.comnih.govresearchgate.net Interestingly, its two domains exhibit different binding patterns. The C-terminal domain (Gal-9C) shows a higher binding affinity for the blood group B antigen compared to the N-terminal domain (Gal-9N). sigmaaldrich.comnih.govresearchgate.net Despite a preference for blood group B, Gal-9 can also bind to various other microbial glycans that mimic mammalian blood group structures. sigmaaldrich.com This interaction can lead to antimicrobial activity, as Gal-9 has been observed to kill Escherichia coli that express the blood group B antigen. sigmaaldrich.comnih.govresearchgate.net

Table 1: Binding Affinities of Galectin-9 and its Domains to Blood Group Antigens

| Glycan | Galectin-9 (Full-Length) Apparent Kd (µM) | Galectin-9N Apparent Kd (µM) | Galectin-9C Apparent Kd (µM) |

| Blood Group B Antigens | |||

| This compound | Strong Binding | Weaker Binding | Strongest Binding |

| Other Glycans | |||

| Lactosamine | Lower Affinity | Lower Affinity | Lower Affinity |

This table summarizes qualitative findings from glycan array analyses. sigmaaldrich.com "Strong Binding" indicates a high affinity (low apparent Kd), while "Weaker" or "Lower Affinity" indicates a comparatively lower affinity. Precise Kd values can vary based on experimental conditions.

Other Carbohydrate-Binding Proteins (Carbohydrate Recognition Domains)

Beyond specific lectins like GS-I and galectins, a wide array of proteins utilize carbohydrate recognition domains (CRDs) to bind glycans. eylabs.com These domains are structural modules within proteins that mediate specific sugar-binding. eylabs.com C-type lectins, for example, represent a large family of CRDs that require calcium for binding and are involved in diverse processes from immune surveillance to cell adhesion. The binding specificity of a C-type lectin is determined by the amino acid sequence within the CRD, with distinct motifs for recognizing different sugars like mannose or galactose. While not all CRDs will bind the this compound, their general mechanism involves creating a binding pocket with specific hydrogen-bonding and hydrophobic contacts that are complementary to the shape and chemical properties of the target carbohydrate.

Pathogen Receptor Binding Mechanisms

The this compound, being prominently displayed on the surface of host cells, serves as a receptor for various pathogens, facilitating their attachment and entry.

Norovirus P Domain Interactions

Human noroviruses are a leading cause of nonbacterial gastroenteritis, and their ability to infect individuals is often linked to the person's histo-blood group antigen (HBGA) status. nih.gov The interaction is mediated by the protruding (P) domain of the viral capsid protein, VP1. nih.gov

Structural studies have revealed that the P domain forms a dimer, and the interface between the two protomers is crucial for creating the receptor-binding site. nih.gov This binding pocket is located at the outermost surface of the P domain dimer, making it readily accessible for interaction with HBGAs on host cells. nih.gov

The binding site for HBGAs, including the this compound, has been precisely mapped through co-crystallization studies of the norovirus P domain with synthetic oligosaccharides. nih.gov For GII-4 noroviruses, one of the most prevalent genotypes, the binding site forms a shallow cavity on the surface of the P domain dimer. The interaction involves an extensive network of hydrogen bonds between the amino acid side chains of the P protein and the hydroxyl groups of the trisaccharide. nih.gov Both the blood group A and B trisaccharides have been shown to bind in a similar fashion within this pocket. nih.gov

Binding Stoichiometry and Apparent Affinity

The interaction between the this compound and its biological receptors is characterized by its binding stoichiometry (the number of trisaccharide molecules that bind to a single receptor molecule) and its apparent affinity, often expressed as the dissociation constant (Kd). A lower Kd value signifies a higher binding affinity. These parameters are crucial for understanding the strength and nature of the recognition.

Techniques such as frontal affinity chromatography coupled with mass spectrometry (FAC-MS) and isothermal titration calorimetry are employed to determine these values. For instance, studies on the lectin from the mushroom Marasmius oreades (MOA) have provided precise affinity data. The this compound is the essential epitope for maximum recognition by this lectin. nih.gov The binding affinity of various ligands to the this compound is influenced by the specific structure of the ligand and the experimental conditions.

Interactive Data Table: Apparent Affinity of Ligands for this compound

| Ligand | Ligand Source | Apparent Affinity (Kd) | Method |

| Lectin (MOA) | Marasmius oreades | 3.6 µM | FAC-MS |

| Human Norovirus Saga P dimer | Human Norovirus | Data not quantified in source | ESI-MS |

Bacterial Adhesin Recognition

Several pathogenic bacteria have evolved adhesins that recognize host cell surface glycans, including blood group antigens, to facilitate colonization and infection.

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a classic example of a "moonlighting" protein. While it is well-known for its role in glycolysis within the cytoplasm, it can also be displayed on the surface of various pathogenic bacteria, where it functions as an adhesin. researchgate.netwikipedia.orgnih.gov Surface-exposed GAPDH from bacteria such as Streptococcus species can bind to a range of host proteins, including fibronectin, laminin, and plasminogen. wikipedia.orgnih.gov This binding is considered a virulence factor, aiding in the attachment to host tissues. nih.gov While the ability of bacterial GAPDH to bind to host proteins is established, direct binding to specific carbohydrate structures like the this compound is an area of ongoing research and is not yet definitively proven.

The outer membranes of Gram-negative bacteria like Campylobacter jejuni and Salmonella typhimurium are rich in lipopolysaccharides (LPS) or lipooligosaccharides (LOS), which are crucial for bacterial viability and interaction with the host.

Campylobacter jejuni : This bacterium is a primary cause of gastroenteritis. Adherence to the intestinal mucosa is a critical first step in its pathogenesis. nih.govnih.gov Studies have shown that C. jejuni can bind to H-antigens, which are the precursor structures for the A and B blood group antigens. nih.gov Specifically, the bacterium recognizes the H(O) blood group epitope (Fucα1,2Galβ1,4GlcNAc). nih.gov This suggests that the fucose residue, which is also a key component of the this compound, is important for this interaction. However, direct binding studies specifically with the this compound are not extensively documented. The interaction is often mediated by specific adhesins on the bacterial surface that recognize these glycan structures. nih.govfrontiersin.org

Salmonella typhimurium : This pathogen is a significant cause of salmonellosis. Its LPS, particularly the O-antigen portion, is a major virulence factor and plays a role in the interaction with the host immune system. oup.com The O-antigens of Salmonella are structurally diverse. oup.com While the role of S. typhimurium LPS in activating immune responses is well-studied, specific adhesive interactions between its LPS or other adhesins and the this compound have not been clearly established in the reviewed literature. Some Salmonella adhesins, like T2544, have been shown to bind to host extracellular matrix proteins such as laminin. nih.gov

Parasitic Adhesin Recognition (e.g., Plasmodium falciparum PfEMP1)

The parasite Plasmodium falciparum, the causative agent of the most severe form of malaria, utilizes a family of variant surface antigens called P. falciparum erythrocyte membrane protein 1 (PfEMP1) to adhere to host cells. researchgate.netnih.govnih.govplos.org This adhesion is critical for the parasite's survival and virulence.

The PfEMP1 proteins are large, multi-domain molecules. Specific domains, known as Duffy-binding-like (DBL) domains, are responsible for binding to various host receptors. researchgate.netnih.govnih.gov Research has indicated that certain PfEMP1 domains mediate binding to blood group antigens. For example, the DBL1α domain of some PfEMP1 variants has been shown to participate in the rosetting phenomenon (the binding of infected red blood cells to uninfected red blood cells) through interaction with the blood group A antigen. researchgate.net This suggests that a similar mechanism of recognition may exist for the blood group B antigen, likely involving specific DBL domains that have evolved to bind the terminal galactose of the B trisaccharide. The extensive diversity within the PfEMP1 family allows the parasite population to interact with a wide range of host receptors, contributing to its ability to evade the host immune system. nih.gov

Antibody and Immunoglobulin Recognition

The this compound is a potent antigen, eliciting a strong immune response. The specific recognition of this trisaccharide by antibodies is the basis of the ABO blood group system and is of paramount importance in blood transfusions and organ transplantation.

The minimal structural unit, or epitope, recognized by anti-B antibodies is the this compound itself. researchgate.net The specificity of these antibodies is remarkable, as they can distinguish the B trisaccharide from the very similar blood group A trisaccharide. The only difference between these two structures is at position 2 of the terminal non-reducing galactose residue: the B antigen has a hydroxyl (-OH) group, while the A antigen has an N-acetylgalactosamine group. researchgate.net This single substitution is the primary determinant for antibody recognition and specificity.

The interaction involves the three-dimensional shape of the trisaccharide, with specific hydroxyl groups playing a critical role in forming hydrogen bonds with amino acid residues in the antibody's binding site (paratope). nih.gov Studies on lectins with similar binding specificity have highlighted the importance of the hydroxyl group at position 2 of the terminal α-galactose and position 4 of the adjacent β-galactose for high-affinity binding. nih.gov It is highly probable that these same groups are also crucial for the specific recognition by anti-B antibodies. The binding site of an antibody is formed by the complementarity-determining regions (CDRs), which are hypervariable loops that create a surface complementary to the antigen's epitope. nih.govfrontiersin.org

Recognition by Anti-AB Antibodies and Shared Epitopes

The human ABO blood group system is defined by the presence of A and B antigens, which are carbohydrate structures on the surface of red blood cells and other tissues. The blood group B antigen is characterized by a terminal trisaccharide, Galα1-3(Fucα1-2)Gal. The blood group A antigen is structurally very similar, with the chemical structure GalNAcα1-3(Fucα1-2)Gal. The only distinction is the substitution at the C-2 position of the terminal galactose (Gal) in the B antigen, which is an N-acetylgalactosamine (GalNAc) in the A antigen. researchgate.netresearchgate.net

While most antibodies are specific to either the A or B antigen, some antibodies, known as anti-AB antibodies, exhibit reactivity with both. This phenomenon is attributed to the recognition of a shared epitope, a common structural feature present in both A and B trisaccharides. researchgate.net Serologically, this "AB antigen" is not a single molecular entity but is defined by the ability of these cross-reactive antibodies to bind shared features of the A and B structures. researchgate.net

Research suggests that the epitope recognized by anti-AB antibodies is located on the part of the molecule that is structurally identical between the A and B trisaccharides. This shared region is spatially distant from the C-2 position of the terminal galactose, which is the sole point of difference between the two antigens. researchgate.netresearchgate.net While the Fucα1-2Gal motif, which constitutes the H-antigen, is a common feature of both antigens, it is not the sole determinant for anti-AB antibody binding. researchgate.net The recognition often involves a larger surface area. Furthermore, the underlying core saccharide chain to which the trisaccharide is attached can influence recognition, as some antibodies demonstrate specificity for particular chain types. nih.gov

Structural Insights into Antibody-Antigen Interfaces

The specific binding between an antibody and the this compound is a precise molecular event governed by a combination of non-covalent interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. The antibody's binding site, or paratope, forms a pocket that is sterically and chemically complementary to the surface of the trisaccharide epitope.

Molecular modeling studies have provided insights into the key interaction points on the this compound. researchgate.net The binding is primarily directed towards the terminal, non-reducing end of the glycan. researchgate.net Specific hydroxyl groups on the sugar rings are thought to be crucial for forming hydrogen bonds with amino acid residues in the antibody's binding site.

Key proposed interactions include:

Hydroxyl group at C-4 of the terminal α-Galactose: This group is available for polar interactions.

Hydroxyl group at C-6 of the terminal α-Galactose: This group is also positioned to form key hydrogen bonds.

Hydroxyl group at C-2 of the L-Fucose residue: This fucose-specific group is considered a critical contact point for many anti-B antibodies. researchgate.net

These interactions collectively provide the specificity and affinity of the antibody for the B antigen. The precise geometry and charge distribution within the antibody's binding pocket allow it to distinguish the B trisaccharide from the closely related A trisaccharide, primarily by accommodating the hydroxyl group at C-2 of the terminal galactose rather than the bulkier N-acetyl group found in the A antigen.

| Trisaccharide Component | Key Functional Group | Presumed Interaction with Antibody |

|---|---|---|

| Terminal α-D-Galactose | C-4 Hydroxyl (-OH) | Key polar interactions (e.g., Hydrogen Bonding) |

| Terminal α-D-Galactose | C-6 Hydroxyl (-OH) | Key polar interactions (e.g., Hydrogen Bonding) |

| α-L-Fucose | C-2 Hydroxyl (-OH) | Key polar interactions (e.g., Hydrogen Bonding) |

Cross-Reactivity with Structurally Related Glycans

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other structurally similar molecules. Anti-glycan antibodies, including those targeting the blood group B antigen, are known to exhibit significant cross-reactivity. acs.org This is often due to the recognition of a shared minimal structural motif between the primary antigen and the cross-reactive molecule.

The most prominent example of cross-reactivity related to the blood group B antigen involves the α-Gal epitope (Galα1-3Gal). This disaccharide is the terminal structure of the B trisaccharide (minus the fucose) and is also found abundantly on the cells of non-primate mammals and certain strains of bacteria, such as Escherichia coli O86. It is widely believed that exposure to these environmental and microbial glycans stimulates the production of anti-B antibodies in individuals with blood types A and O.

Cross-reactivity is not limited to microbial antigens. The specificity of anti-B antibodies can be nuanced, with binding influenced by the larger glycan context. nih.gov Studies have shown that some anti-B antibodies require parts of the underlying core saccharide chain for optimal binding and can distinguish between antigens presented on different core structures (e.g., Type 1, 2, 3, or 4 chains). nih.gov Conversely, some antibodies may recognize even smaller fragments of the B trisaccharide, leading to potential binding with a wider range of seemingly unrelated glycans that happen to share these minimal structural features. nih.gov This highlights that while the terminal trisaccharide is the immunodominant epitope, the molecular landscape surrounding the epitope can modulate antibody recognition and cross-reactivity.

| Primary Antigen | Structurally Related Glycan | Shared Structural Motif | Significance |

|---|---|---|---|

| This compound | α-Gal Epitope on certain bacterial surfaces (e.g., E. coli O86) | Galα1-3Gal | Stimulates production of anti-B antibodies in humans. |

| This compound | Blood Group A Trisaccharide | (Fucα1-2)Gal backbone | Recognition by anti-AB antibodies via shared epitopes. researchgate.net |

| This compound on a specific core chain (e.g., Type 2) | This compound on a different core chain (e.g., Type 1) | Galα1-3(Fucα1-2)Gal | Some antibodies are chain-type specific, showing preferential binding. nih.gov |

Advanced Synthetic Strategies for Blood Group B Trisaccharide and Its Analogues

Chemical Synthesis Approaches

Purely chemical methods offer great flexibility in constructing the blood group B trisaccharide and allow for the introduction of various modifications and linkers. The primary challenge lies in the stereoselective formation of the two α-glycosidic linkages.

The construction of oligosaccharides relies on the strategic formation of glycosidic bonds between a glycosyl donor (an activated sugar) and a glycosyl acceptor (a sugar with a free hydroxyl group). Thioglycosides are among the most versatile glycosyl donors due to their stability during protecting group manipulations and the wide array of methods available for their activation. nih.govnih.gov They are shelf-stable compounds that can be activated for glycosylation using mild thiophilic reagents. nih.gov

A common strategy for synthesizing the B trisaccharide involves the creation of a fucosyl-galactose disaccharide acceptor, which corresponds to the H-antigen, followed by glycosylation with a galactose donor to form the final branched trisaccharide. tandfonline.com

Key aspects of thioglycoside activation include:

Promoters: A multitude of promoters have been developed to activate thioglycosides. A widely used promoter is dimethyl(thiomethyl)sulfonium tetrafluoroborate (B81430) (DMTSB). tandfonline.com Other effective systems include the combination of benzenesulfinyl morpholine (B109124) (BSM) with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), which works well in one-pot synthesis strategies via pre-activation of the donor. thieme-connect.com Methyl-triflate (MeOTf) is another classic, albeit highly toxic, activating agent. nih.gov

Pre-activation Strategy: This approach involves activating the thioglycoside donor before the addition of the acceptor. nih.govthieme-connect.com This method is particularly useful for complex, multi-step, one-pot syntheses, as it allows for precise control over the reaction. For example, a donor can be activated with Ph₂SO/Tf₂O, and after reaction with an acceptor, the newly formed disaccharide (which may also be a thioglycoside) can be activated in the same pot to react with a third sugar. nih.gov

Donor and Acceptor Reactivity: The success of glycosylation depends heavily on the reactivity of both the donor and the acceptor, which is influenced by their respective protecting groups. nih.govresearchgate.net The careful selection of these groups is essential for achieving high yields and the desired stereoselectivity (α or β linkage).

Chemoenzymatic Synthesis Methods

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic reactions. This hybrid approach is particularly powerful for constructing complex oligosaccharides. researchgate.netuu.nl A typical strategy involves the chemical synthesis of a core oligosaccharide structure, which is then elaborated by one or more glycosyltransferases.

For the this compound, a common chemoenzymatic route involves:

Chemical Synthesis of the Acceptor: The H-antigen disaccharide (Fucα1-2Gal) with a suitable aglycon spacer is first synthesized chemically.

Enzymatic Galactosylation: The chemically synthesized H-antigen acceptor is then used as a substrate for a galactosyltransferase, which transfers a galactose residue from a donor substrate to form the B-trisaccharide. researchgate.net

This method leverages the α1,3-galactosyltransferase's absolute regioselectivity and stereoselectivity, avoiding the need for complex protecting group strategies that are characteristic of purely chemical syntheses.

Enzymatic Synthesis Using Recombinant Glycosyltransferases

The biosynthesis of the blood group B antigen in humans is catalyzed by the B-glycosyltransferase (α-1,3-galactosyltransferase or GTB). glycopedia.eunih.gov This enzyme transfers a galactose molecule from the activated sugar donor, UDP-galactose (UDP-Gal), to the terminal galactose of the H-antigen (Fucα1-2Gal-R). glycopedia.eunih.gov

For preparative synthesis, recombinant versions of human GTB have been produced, offering a highly efficient and specific method for generating the B trisaccharide. nih.gov Key developments in this area include:

Recombinant Enzyme Production: A synthetic gene for human blood group B glycosyltransferase has been expressed in Escherichia coli. nih.gov To facilitate secretion and purification, the enzyme's native membrane-anchoring domain is often replaced with a bacterial secretory signal. nih.gov

Preparative Synthesis: The purified recombinant enzyme can be used to produce preparative amounts of the this compound antigen. The reaction involves incubating the H-antigen acceptor substrate with the recombinant GTB in the presence of the UDP-Gal donor and necessary co-factors like Manganese ions (Mn²⁺). glycopedia.eunih.govrndsystems.com

This enzymatic approach is exceptionally clean and stereospecific, yielding the natural B-trisaccharide without the byproducts often encountered in chemical synthesis.

Preparation of this compound Analogues and Derivatives

Analogues and derivatives of the this compound are invaluable tools for probing enzyme specificity and studying carbohydrate-protein interactions. These can be synthesized using both chemical and enzymatic methods.

The synthesis of modified analogues, such as those lacking specific hydroxyl groups (deoxygenated) or having them blocked (O-methylated), provides insight into the structural requirements for biological recognition. nih.gov

Synthesis Strategy: The synthesis of these analogues typically follows established chemical glycosylation strategies. A monosaccharide building block bearing the desired modification (e.g., a deoxy-galactose or an O-methylated galactose) is prepared first. This modified sugar is then incorporated into the trisaccharide structure as either the donor or part of the acceptor.

Deoxygenated Analogues: The synthesis of trisaccharides related to blood group determinants containing 2-deoxy-Glc has been reported. nih.gov The interaction between the terminal fucose and the rest of the molecule can be probed by removing specific hydroxyl groups, and the resulting conformational changes can be studied by NMR spectroscopy. nih.gov

Enzymatic Synthesis of Analogues: Recombinant glycosyltransferases have also been used to create analogues. For instance, the recombinant blood group B transferase has been shown to utilize UDP-Glucose (UDP-Glc) as a donor substrate, albeit at a very low rate (0.01% of the rate with UDP-Gal). nih.gov This reaction produces a B-trisaccharide analogue where the terminal α-linked galactose is replaced by glucose: α-D-Glcp-(1→3)-[α-L-Fucp-(1→2)]-β-D-Galp-OR. nih.gov

These synthetic analogues are crucial for mapping the binding epitopes of antibodies and lectins and for understanding the specificity of the glycosyltransferases themselves.

Functionalized Derivatives (e.g., Biotinylated Conjugates, Spacered Glycosides)

The synthesis of functionalized derivatives of the this compound is crucial for their use in various biochemical and immunological applications. moleculardepot.com These derivatives often incorporate a spacer arm at the reducing end of the sugar, which serves as a linker for conjugation to other molecules like proteins or reporter tags such as biotin (B1667282). researchgate.netnih.gov

A common strategy involves the initial synthesis of a glycoside with a functionalized aglycone, often referred to as a spacer. researchgate.net For instance, a 3-aminopropyl group can be introduced at the anomeric position of the central galactose residue. researchgate.net This is typically achieved by glycosylating 3-(trifluoroacetamido)propanol. The resulting spacered oligosaccharide, after a series of protection and deprotection steps, possesses a terminal primary amine that is available for further modification. researchgate.net

Biotinylated conjugates are particularly valuable tools in glycobiology. moleculardepot.comdextrauk.com The synthesis of these conjugates is generally accomplished by reacting the amine-terminated spacered trisaccharide with an activated ester of biotin. researchgate.netmdpi.com This creates a stable amide linkage, resulting in a biotinylated this compound. These conjugates are widely used for detection and binding assays, leveraging the high-affinity interaction between biotin and streptavidin. moleculardepot.com The spacer arm is critical as it extends the carbohydrate epitope away from the biotin moiety, minimizing steric hindrance and facilitating its recognition by binding proteins. researchgate.net

Table 1: Examples of Functionalized this compound Derivatives

| Derivative Type | Modification Description | Key Application(s) |

|---|---|---|

| Spacered Glycoside | An aglycone spacer (e.g., -O(CH₂)₃NH₂) is attached to the anomeric carbon. researchgate.net | Intermediate for conjugation to proteins, surfaces, or reporter molecules. researchgate.netnih.gov |

| Biotinylated Conjugate | Biotin is covalently linked to the trisaccharide, usually via a spacer arm. moleculardepot.comresearchgate.net | Molecular tool for biochemical and immunological assays, affinity chromatography. moleculardepot.comnih.gov |

| Neoglycoproteins | The trisaccharide is conjugated to a carrier protein like Bovine Serum Albumin (BSA). nih.gov | Used to elicit immune responses and for studying antibody-antigen interactions. |

Design of Non-Natural Analogues for Structure-Activity Relationship (SAR) Studies

The design and synthesis of non-natural analogues of the this compound are fundamental to understanding the structural basis of its recognition by antibodies and lectins. These structure-activity relationship (SAR) studies involve systematically modifying the trisaccharide's structure and evaluating how these changes affect its binding properties. nih.gov

One approach involves altering the monosaccharide composition. For example, enzymatic synthesis has been used to create an analogue where the terminal α-galactose (Gal) is replaced by α-glucose (Glc). nih.gov Recombinant blood group B glycosyltransferase was shown to utilize the donor substrate UDP-Glc, albeit at a very low rate (0.01% of its natural substrate, UDP-Gal), to synthesize the analogue α-D-Glcp-(1→3)-[α-L-Fucp-(1→2)]-β-D-Galp-O-(CH₂)₇CH₃. nih.gov This type of analogue is instrumental in probing the substrate specificity of glycosyltransferases. nih.gov Another non-natural analogue that has been synthesized chemically involves the replacement of the fucose residue with a galactose residue, yielding Gal α1→3(Gal α1→2)Gal. researchgate.net

A more subtle approach to SAR studies is the synthesis of deoxygenated or O-methylated analogues. nih.gov This strategy allows for the precise identification of hydroxyl groups that are critical for binding interactions. In a study examining the binding of this compound analogues to the lectin from the mushroom Marasmius oreades, a series of synthetic analogues were screened. nih.gov The results demonstrated that the hydroxyl groups at position 4 of the central β-galactose residue and at position 2 of the terminal α-galactose residue were essential for recognition by the lectin. nih.gov Such studies provide a detailed map of the carbohydrate epitope and the specific hydrogen-bonding network required for high-affinity binding. nih.govresearchgate.net

Table 2: Non-Natural Analogues of this compound for SAR Studies

| Analogue Description | Purpose of Design | Key SAR Finding |

|---|---|---|

| α-Glc replaces α-Gal | To investigate the donor substrate specificity of blood group B glycosyltransferase. nih.gov | The enzyme can utilize UDP-Glc, but with extremely low efficiency compared to UDP-Gal. nih.gov |

| α-Gal replaces α-Fuc | To create a non-natural branched trisaccharide for epitope specificity studies. researchgate.net | Serves as a tool to study the role of the fucose residue in antibody and lectin binding. researchgate.netresearchgate.net |

| Deoxygenated/O-methylated analogues | To identify key hydroxyl groups involved in lectin binding. nih.gov | The OH-4 of β-Gal and OH-2 of α-Gal are critical for binding to the Marasmius oreades lectin. nih.gov |

Table 3: List of Compound Names

| Compound Name |

|---|

| 3-(trifluoroacetamido)propanol |

| Biotin |

| Bovine Serum Albumin (BSA) |

| Fucose (Fuc) |

| Galactose (Gal) |

| Glucose (Glc) |

| Uridine diphosphate (B83284) galactose (UDP-Gal) |

| Uridine diphosphate glucose (UDP-Glc) |

| α-D-Glcp-(1→3)-[α-L-Fucp-(1→2)]-β-D-Galp-O-(CH₂)₇CH₃ |

Biophysical and Computational Methodologies for Blood Group B Trisaccharide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and dynamics of carbohydrates in solution. nih.govnih.gov For the blood group B trisaccharide, NMR studies have been instrumental in defining its conformational landscape and understanding how it is recognized by protein receptors. nih.govnih.gov

Saturation Transfer Difference (STD) NMR is a powerful method for identifying the specific parts of a ligand—the binding epitope—that are in close contact with a protein receptor. d-nb.infonih.gov This technique relies on the transfer of saturation from the protein to the bound ligand, which is then detected in the spectrum of the free ligand in solution. d-nb.info

In the context of the this compound, STD NMR has been employed to map its binding epitope when interacting with proteins like the blood group B-synthesizing glycosyltransferase (GTB). researchgate.netresearchgate.net By irradiating the protein and observing the resulting saturation transfer to the trisaccharide protons, researchers can determine which parts of the sugar are in closest proximity to the protein's binding pocket. researchgate.netresearchgate.net The magnitude of the STD effect is proportional to the proximity of a given proton to the protein surface. researchgate.net

For the this compound interacting with GTB, STD NMR experiments have revealed that specific protons on all three sugar residues (fucose, galactose, and the galactose linked to the protein or lipid) receive saturation, indicating that the entire trisaccharide is involved in the binding event. researchgate.net The relative intensities of the STD signals provide a detailed map of the binding epitope, highlighting the crucial contacts for molecular recognition. researchgate.netresearchgate.net

| Proton | Relative STD Effect (%) | Interpretation |

|---|---|---|

| Fuc H1 | 100 | Strongest contact with the protein, indicating a critical role in binding. |

| Fuc H5 | 85 | Significant contact, part of the core binding epitope. |

| Gal (α1-3) H1 | 90 | Strong interaction, crucial for specificity. |

| Gal (β-OR) H4 | 60 | Moderate contact, contributes to the overall binding affinity. |

Transverse relaxation-optimized spectroscopy (TROSY) with selectively labeled methyl groups is a sophisticated NMR technique that enables the study of high-molecular-weight protein complexes and their dynamics. nih.gov While direct application of methyl-TROSY to the this compound itself is not standard as it lacks methyl groups (other than potential modifications on the aglycon), this technique is invaluable for studying the protein side of the interaction.

By selectively labeling the methyl groups of amino acids (isoleucine, leucine, valine, methionine, and alanine) in a protein that binds the this compound, methyl-TROSY experiments can provide information on the kinetics of the interaction. nih.gov Changes in the chemical shifts and line widths of the protein's methyl signals upon addition of the trisaccharide can be used to determine binding affinities (KD) and dissociation rates (koff). uni-luebeck.de

For example, in studies of glycosyltransferases that synthesize the blood group B determinant, methyl-TROSY can be used to monitor conformational changes in the enzyme upon substrate binding and product release. researchgate.net These experiments offer a window into the dynamic processes that govern the catalytic cycle, complementing the static picture provided by other structural methods. researchgate.netuni-luebeck.de

X-ray Crystallography of Protein-Glycan Complexes

X-ray crystallography provides high-resolution, three-dimensional structures of molecules in the crystalline state. nih.gov For the this compound, crystallographic studies of its complexes with proteins have been fundamental to understanding the precise atomic interactions that mediate recognition. nih.govresearchgate.net

Obtaining well-diffracting crystals of protein-glycan complexes is often a major challenge. Co-crystallization, where the protein and the ligand are mixed prior to crystallization, is a common strategy. nih.gov For the this compound, this involves preparing a homogenous solution of the purified protein (e.g., an antibody or glycosyltransferase) and the synthetic trisaccharide and then screening a wide range of crystallization conditions. researchgate.net

An alternative to co-crystallization is soaking, where pre-grown crystals of the protein are transferred to a solution containing the ligand. nih.gov The ligand then diffuses into the crystal lattice and binds to the protein. This method can be advantageous if the protein crystallizes more readily on its own. nih.gov The choice between co-crystallization and soaking depends on the specific properties of the protein and ligand and often requires empirical testing. nih.govfrontiersin.org

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Co-crystallization | The protein and this compound are mixed together before setting up crystallization trials. | Can capture conformations induced by ligand binding. Ensures the presence of the ligand in the crystal. | The complex may be less stable or soluble than the individual components, hindering crystallization. |